molecular formula C19H26O3 B6058328 1-[(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)methoxy]-3-phenoxy-2-propanol

1-[(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)methoxy]-3-phenoxy-2-propanol

Cat. No. B6058328
M. Wt: 302.4 g/mol
InChI Key: MFDUHKNJKVNWPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)methoxy]-3-phenoxy-2-propanol, also known as IPPP, is a synthetic compound that has been extensively studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of 1-[(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)methoxy]-3-phenoxy-2-propanol involves its interaction with GPCRs. Specifically, 1-[(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)methoxy]-3-phenoxy-2-propanol has been shown to act as a biased agonist, meaning that it selectively activates certain signaling pathways while blocking others. This unique property of 1-[(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)methoxy]-3-phenoxy-2-propanol makes it a valuable tool for studying GPCR signaling and function.
Biochemical and Physiological Effects:
1-[(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)methoxy]-3-phenoxy-2-propanol has been shown to have a range of biochemical and physiological effects, depending on the specific GPCR that it targets. For example, 1-[(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)methoxy]-3-phenoxy-2-propanol has been found to modulate the activity of the β2-adrenergic receptor, which is involved in regulating heart rate and blood pressure. 1-[(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)methoxy]-3-phenoxy-2-propanol has also been shown to affect the activity of the dopamine D2 receptor, which is involved in regulating mood and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)methoxy]-3-phenoxy-2-propanol in lab experiments is its selectivity for certain GPCRs. This allows researchers to study the function of specific receptors without affecting other signaling pathways. However, one limitation of using 1-[(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)methoxy]-3-phenoxy-2-propanol is that its effects may vary depending on the specific cell type or tissue being studied. Additionally, the synthesis of 1-[(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)methoxy]-3-phenoxy-2-propanol can be complex and time-consuming, which may limit its widespread use in research.

Future Directions

There are several future directions for research on 1-[(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)methoxy]-3-phenoxy-2-propanol. One area of interest is in the development of new synthetic methods for producing 1-[(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)methoxy]-3-phenoxy-2-propanol more efficiently. Another direction is in the study of 1-[(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)methoxy]-3-phenoxy-2-propanol’s effects on other GPCRs, which could lead to the discovery of new therapeutic targets. Additionally, 1-[(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)methoxy]-3-phenoxy-2-propanol could be used in the development of new drugs for the treatment of various diseases, such as hypertension, depression, and Parkinson’s disease.

Synthesis Methods

1-[(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)methoxy]-3-phenoxy-2-propanol can be synthesized through a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 5-isopropenyl-2-methyl-1-cyclopenten-1-ol with methanesulfonyl chloride to form the corresponding mesylate. The mesylate is then reacted with potassium phenoxyacetate to produce the desired product, 1-[(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)methoxy]-3-phenoxy-2-propanol.

Scientific Research Applications

1-[(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)methoxy]-3-phenoxy-2-propanol has been shown to have potential applications in various scientific research fields. One of the main areas of interest is in the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in cellular signaling pathways and are involved in a wide range of physiological processes. 1-[(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)methoxy]-3-phenoxy-2-propanol has been found to selectively modulate certain GPCRs, making it a valuable tool for studying their function.

properties

IUPAC Name

1-[(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)methoxy]-3-phenoxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-14(2)18-10-9-15(3)19(18)13-21-11-16(20)12-22-17-7-5-4-6-8-17/h4-8,16,18,20H,1,9-13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDUHKNJKVNWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC1)C(=C)C)COCC(COC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Isopropenyl-2-methyl-1-cyclopenten-1-yl)methoxy]-3-phenoxy-2-propanol

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